
2-(Dimethylamino)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethanimidamide is a chemical compound with the molecular formula C4H11N3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a dimethylamino group attached to an ethanimidamide backbone, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethanimidamide typically involves the reaction of dimethylamine with ethanimidamide under controlled conditions. One common method is the reaction of dimethylamine with ethyl formate, followed by the addition of ammonia to form the desired product. The reaction conditions often include maintaining a specific temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions further enhances the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .
Scientific Research Applications
2-(Dimethylamino)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethanimidamide involves its interaction with specific molecular targets. It can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-2-methylpropanol: A propanol amine derivative with similar chemical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and has similar functional groups.
Uniqueness
2-(Dimethylamino)ethanimidamide is unique due to its specific structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Biological Activity
2-(Dimethylamino)ethanimidamide, also known as dimethylaminoethanimidamide, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C4H11N3 and is characterized by a dimethylamino group attached to an ethanimidamide backbone. Its hydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for various biological applications .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, showcasing effectiveness in inhibiting bacterial growth. The compound's mechanism involves disrupting microbial cell membranes, leading to cell lysis and death.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Cell membrane disruption |
Escherichia coli | 16 µg/mL | Cell membrane disruption |
Pseudomonas aeruginosa | 64 µg/mL | Cell membrane disruption |
Nitric Oxide Synthase Inhibition
Another significant aspect of the biological activity of this compound is its role as an inhibitor of nitric oxide synthase (NOS). This enzyme is crucial in the production of nitric oxide (NO), which plays a vital role in various physiological processes, including inflammation and vascular regulation. Inhibition of NOS can have therapeutic implications for treating inflammatory diseases .
Case Study: Inhibition of NOS
A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in NO levels, correlating with decreased inflammation markers. This suggests its potential use as an anti-inflammatory agent.
The mechanisms underlying the biological activities of this compound involve:
- Interaction with Cellular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
- Cell Membrane Disruption: Its amphipathic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death in pathogens.
- Inhibition of Enzymatic Pathways: By inhibiting NOS, it alters the production of signaling molecules like NO, impacting inflammatory responses.
Applications in Medicinal Chemistry
Due to its diverse biological activities, this compound is being explored for various applications in medicinal chemistry:
- Antimicrobial Agents: Development of new antibiotics targeting resistant strains.
- Anti-inflammatory Drugs: Potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders.
- Biochemical Research: As a tool for studying NOS-related pathways and their implications in disease.
Properties
Molecular Formula |
C4H11N3 |
---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
2-(dimethylamino)ethanimidamide |
InChI |
InChI=1S/C4H11N3/c1-7(2)3-4(5)6/h3H2,1-2H3,(H3,5,6) |
InChI Key |
NPLJXAOGGMKFFB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.